molecular formula C6H12F2N2 B046396 2-(1,1-Difluoroethyl)piperazine CAS No. 111781-50-1

2-(1,1-Difluoroethyl)piperazine

Cat. No. B046396
M. Wt: 150.17 g/mol
InChI Key: NDQXSRKVNSUVEW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(1,1-Difluoroethyl)piperazine, commonly known as DFEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is a piperazine derivative that is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants.

Mechanism Of Action

The mechanism of action of DFEP is not well understood. However, it is believed that DFEP acts as a dopamine D2 receptor antagonist, which may be responsible for its antipsychotic and antidepressant effects. DFEP may also act as a GABA receptor agonist, which may be responsible for its anticonvulsant effects.

Biochemical And Physiological Effects

DFEP has been shown to have various biochemical and physiological effects. DFEP has been shown to have antipsychotic, antidepressant, and anticonvulsant effects in animal models. DFEP has also been shown to have sedative and anxiolytic effects. DFEP has been shown to increase dopamine and serotonin levels in the brain, which may be responsible for its antidepressant effects.

Advantages And Limitations For Lab Experiments

DFEP has several advantages for lab experiments. DFEP is readily available and can be synthesized using different methods. DFEP is stable under normal laboratory conditions and can be stored for long periods without degradation. However, DFEP has some limitations for lab experiments. DFEP is highly reactive and can react with other compounds in the lab, which may affect the results of the experiment. DFEP is also toxic and requires careful handling.

Future Directions

DFEP has several potential future directions. DFEP can be used as a building block in the synthesis of new drugs with improved therapeutic efficacy and fewer side effects. DFEP can also be used in the synthesis of new polymers and materials with improved properties. DFEP can also be used in the development of new imaging agents for diagnostic purposes. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.
Conclusion:
In conclusion, DFEP is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials. DFEP has several advantages for lab experiments, but also has some limitations. DFEP has several potential future directions, including the development of new drugs, polymers, and materials. Further research is needed to fully understand the mechanism of action of DFEP and its potential applications in various fields.

Scientific Research Applications

DFEP has been studied extensively for its potential applications in various fields, including medicinal chemistry, polymer chemistry, and material science. DFEP is used as a building block in the synthesis of various drugs, including antipsychotics, antidepressants, and anticonvulsants. DFEP has also been used in the synthesis of polymers and materials, such as polyurethanes and polyamides.

properties

CAS RN

111781-50-1

Product Name

2-(1,1-Difluoroethyl)piperazine

Molecular Formula

C6H12F2N2

Molecular Weight

150.17 g/mol

IUPAC Name

2-(1,1-difluoroethyl)piperazine

InChI

InChI=1S/C6H12F2N2/c1-6(7,8)5-4-9-2-3-10-5/h5,9-10H,2-4H2,1H3

InChI Key

NDQXSRKVNSUVEW-UHFFFAOYSA-N

SMILES

CC(C1CNCCN1)(F)F

Canonical SMILES

CC(C1CNCCN1)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

A 4.3 g portion of 3-(1,1-difluoroethyl)pyrazine in 25 ml of methanol was reduced with 50 psi hydrogen and 750 mg of platinum oxide at 20° C. for 5 hours. The resulting oil was purified by chromatography, giving about 700 mg of 3-(1,1-difluoroethyl)piperazine.
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